N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Description

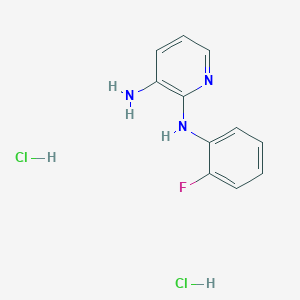

N2-(2-Fluorophenyl)pyridine-2,3-diamine dihydrochloride is a fluorinated aromatic amine derivative with a pyridine backbone. Structurally, it consists of a pyridine ring substituted with two amine groups at positions 2 and 3, and a 2-fluorophenyl group attached to the N2 position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

2-N-(2-fluorophenyl)pyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3.2ClH/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTYOZIAPVRLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 2-fluoroaniline with pyridine-2,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

Medicine: Explored for its potential therapeutic properties in treating certain diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride and its analogs:

*Inferred properties based on analogs.

Key Comparative Findings

Positional Isomerism and Pharmacological Implications: The 2-fluorophenyl derivative (target compound) is expected to exhibit distinct electronic and steric properties compared to its 3- and 4-fluoro isomers. The 4-fluoro analog (CAS 1820711-57-6) is better studied, with applications in drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity .

Impact of Additional Substituents: The 4-fluoro-2-methylphenyl derivative (CAS 2034278-51-6) demonstrates how methyl groups enhance steric bulk, which could improve metabolic stability but reduce solubility . HC Blue 7 (6-methoxy-N2-methyl variant) diverges significantly, with methoxy and methyl groups altering electronic properties for non-pharmaceutical uses (e.g., dye chemistry) .

Synthetic and Crystallographic Relevance :

Biological Activity

N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biomolecules, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine core substituted with a fluorophenyl group and two amine functionalities. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

This compound is thought to exert its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interactions : It can interact with various receptors, influencing signaling pathways that affect cellular responses.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.45 | Induces apoptosis |

| HCT116 | 1.80 | Cell cycle arrest |

| A375 | 4.25 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases and enzymes relevant to cancer and other diseases. For example:

- Cyclin-Dependent Kinases (CDKs) : It has shown promising inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively, demonstrating selectivity over other kinases by a factor of 265-fold .

Study 1: In Vivo Efficacy

A study conducted on a mouse model of heart failure demonstrated that this compound improved cardiac function post-myocardial infarction. The treatment led to normalized levels of catecholamines and β-adrenergic receptor density in the heart .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications on the fluorophenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Q & A

Q. What are the key synthetic methodologies for N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, a related pyridine-diamine derivative was synthesized by reacting a halogenated pyridine precursor with a fluorophenylamine under basic conditions (e.g., K₂CO₃ in methanol/water), followed by reduction using catalysts like Raney Ni and NaBH₄ to yield the diamine intermediate. The dihydrochloride salt is then formed via HCl treatment . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement.

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen environments. For example, aromatic protons in the 2-fluorophenyl group appear as distinct multiplets in the 7.0–8.0 ppm range .

- Mass spectrometry (MS/HRMS) to verify molecular weight and fragmentation patterns.

- Elemental analysis to validate purity and salt stoichiometry.

- X-ray crystallography (if crystalline) for absolute structural confirmation using programs like SHELXL .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store separately from incompatible reagents (e.g., strong oxidizers).

- Dispose of waste via certified chemical disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities?

Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Data integration (from diffraction experiments) using SHELXCE.

- Structure solution via direct methods (SHELXS/SHELXD) for initial phase estimation.

- Refinement of atomic coordinates, thermal parameters, and hydrogen bonding networks. Contradictions in bond lengths/angles can be resolved by cross-validating against spectroscopic data .

Q. How to address discrepancies in spectroscopic data?

For conflicting NMR or MS results:

- Repetition under controlled conditions (e.g., dry solvents, inert atmosphere).

- Dynamic NMR experiments to probe conformational exchange in solution.

- Complementary techniques : Compare X-ray crystallography data with solution-state NMR to distinguish static vs. dynamic structural features .

Q. What strategies improve synthetic yield and scalability?

Q. How to analyze hydrogen-bonding networks in the crystal lattice?

Use ORTEP-3 to visualize and quantify intermolecular interactions. Key parameters include:

- Donor-acceptor distances (typically 2.6–3.2 Å for N–H···Cl hydrogen bonds in dihydrochloride salts).

- Angle analysis (ideal H-bond angles near 180°).

- Compare packing diagrams generated via WinGX to identify polymorphism risks .

Q. What challenges arise in scaling up synthesis?

- Exothermic reactions : Mitigate using controlled temperature gradients and slow reagent addition.

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches.

- Salt formation consistency : Monitor pH and stoichiometry during HCl addition to avoid hydrate/byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.